molecular formula C11H8BrN3O B8451975 6-Bromo-N-(pyridin-4-yl)pyridine-2-carboxamide

6-Bromo-N-(pyridin-4-yl)pyridine-2-carboxamide

Cat. No. B8451975
M. Wt: 278.10 g/mol
InChI Key: DHBDVQYYCDSOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-N-(pyridin-4-yl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C11H8BrN3O and its molecular weight is 278.10 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

6-bromo-N-pyridin-4-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H8BrN3O/c12-10-3-1-2-9(15-10)11(16)14-8-4-6-13-7-5-8/h1-7H,(H,13,14,16)

InChI Key

DHBDVQYYCDSOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)NC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromopyridine-6-carboxylic acid (5.00 g, 24.8 mmol) was dissolved in DCM (100 mL) and DMF (1 mL), and oxalyl chloride (7.54 g, 59.4 mmol) was added dropwise over 5 min. The reaction mixture was stirred for 2 h and the solvents were removed in vacuo. The reaction mixture was azeotroped twice with DCM and dissolved in DCM (100 mL). DIPEA (12.8 g, 99.0 mmol) and 4-aminopyridine (4.66 g, 49.5 mmol) were added dropwise and the reaction mixture was stirred for 2 h, washed with sat aq NaHCO3 (50 mL), dried (MgSO4) and concentrated in vacuo. The residue was recrystallised from MeOH to give the title compound (5.00 g, 73%) as an off white solid. LCMS (ES+): 278.2 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
4.66 g
Type
reactant
Reaction Step Two
Quantity
7.54 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
73%

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